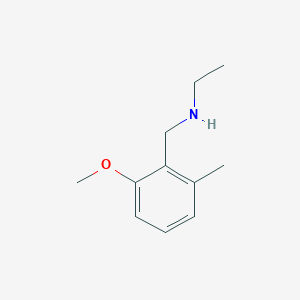

N-(2-Methoxy-6-methylbenzyl)ethanamine

Description

N-(2-Methoxy-6-methylbenzyl)ethanamine is a substituted phenethylamine derivative characterized by a benzyl group with methoxy (-OCH₃) and methyl (-CH₃) substituents at the 2- and 6-positions of the aromatic ring, respectively. The ethanamine moiety is directly attached to the benzyl group via a nitrogen atom. This structural configuration imparts unique physicochemical and pharmacological properties, positioning it within a broader class of psychoactive and synthetic compounds .

Properties

IUPAC Name |

N-[(2-methoxy-6-methylphenyl)methyl]ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-4-12-8-10-9(2)6-5-7-11(10)13-3/h5-7,12H,4,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZVUWPFBUUFFBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=C(C=CC=C1OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Functional Group Variations

25X-NBOMe Series

The NBOMe family (e.g., 25I-NBOMe, 25B-NBOMe, 25C-NBOMe) shares a core structure of N-(2-methoxybenzyl)-2-(substituted-phenyl)ethanamine. Key differences include:

- Substituents on the phenyl ring :

Key Insight: The absence of the 2,5-dimethoxy substitution in this compound likely reduces its affinity for serotonin receptors compared to NBOMe compounds, which are notorious for their hallucinogenic potency and toxicity .

Positional Isomers

Positional isomers, such as N-(2,3-dimethoxybenzyl)ethanamine (), differ in substituent placement. The 2,3-dimethoxy configuration increases steric hindrance and alters electronic properties compared to the 2-methoxy-6-methyl analog. This impacts metabolic stability and receptor interaction .

Pharmacokinetic and Toxicological Profiles

Analytical Differentiation

Chromatography-mass spectrometry (GC-MS, LC-MS) is critical for distinguishing positional isomers. For example, Kupriyanova et al. (2020) demonstrated that retention times and fragmentation patterns differentiate N-(2-methoxybenzyl) derivatives based on substituent positions .

Structural Analogues in Pharmaceutical Intermediates

- N-[2-(4-Nitrophenoxy)ethyl]-2-(4-Nitrophenyl)ethanamine (CAS 226992-13-8): Used as a nitroaromatic intermediate in drug synthesis. Its dual nitro groups enhance reactivity in reduction reactions, unlike the methyl and methoxy groups in this compound .

- 2-Methoxy-N-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)ethanamine: Contains a boronate ester for Suzuki-Miyaura coupling, highlighting its utility in cross-coupling reactions compared to the non-borated target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.